1,3-Bis[(di-tert-butylphosphino)oxy]benzene
Overview
Description
1,3-Bis[(di-tert-butylphosphino)oxy]benzene is an organic compound commonly used as a ligand in organometallic chemistry. This compound is known for its ability to form stable complexes with transition metals, making it valuable in various catalytic processes. Its structure consists of a benzene ring substituted with two di-tert-butylphosphino groups at the 1 and 3 positions, connected through oxygen atoms.
Mechanism of Action
Target of Action
1,3-Bis[(di-tert-butylphosphino)oxy]benzene, also known as Bis-P, is an organophosphorus compound that primarily targets various metal ions . It is known for its capability to establish enduring coordination complexes with metal ions, such as copper, nickel, and palladium . These metal ions play a crucial role in various biochemical reactions.
Mode of Action
In the realm of organic synthesis, this compound functions as a ligand . It enters into a complex with a metal ion to facilitate the reaction . In catalysis, it operates as a catalyst, augmenting the reaction rate . In coordination chemistry, it establishes steadfast complexes with metal ions, thereby facilitating a wide range of reactions .
Biochemical Pathways
The compound is involved in several biochemical pathways. It is used in a range of reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings . In catalysis, it serves as a catalyst for ester and amide hydrolysis, as well as nitrile reduction .
Pharmacokinetics
It is known that the compound is a colorless liquid with a low boiling point and is insoluble in water . These properties make it an invaluable solvent for conducting organic reactions .
Result of Action
The molecular and cellular effects of this compound’s action largely depend on its intended application. In organic synthesis, it facilitates the reaction by acting as a ligand . In catalysis, it augments the reaction rate . In coordination chemistry, it facilitates a wide range of reactions by establishing steadfast complexes with metal ions .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, it is known to be moisture sensitive . Therefore, it should be stored in a cool and dark place, under inert gas .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis[(di-tert-butylphosphino)oxy]benzene typically involves the reaction of 1,3-dihydroxybenzene with di-tert-butylphosphine in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation of the phosphine groups. The general reaction scheme is as follows:
1,3-dihydroxybenzene+2(di-tert-butylphosphine)→this compound
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis[(di-tert-butylphosphino)oxy]benzene undergoes various types of reactions, including:
Oxidation: The phosphine groups can be oxidized to phosphine oxides.
Substitution: The compound can participate in substitution reactions where the phosphine groups are replaced by other functional groups.
Coordination: It forms coordination complexes with transition metals, which are crucial in catalytic processes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as halogens or alkylating agents are used.
Coordination: Transition metals like palladium, platinum, and nickel are commonly used.
Major Products
Oxidation: Phosphine oxides.
Substitution: Various substituted derivatives depending on the reagents used.
Coordination: Metal-ligand complexes.
Scientific Research Applications
1,3-Bis[(di-tert-butylphosphino)oxy]benzene has a wide range of applications in scientific research:
Chemistry: Used as a ligand in catalytic reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings.
Biology: Investigated for its potential in bioinorganic chemistry, particularly in the study of metalloenzymes.
Medicine: Explored for its role in drug development, especially in the design of metal-based drugs.
Industry: Utilized in the production of fine chemicals and pharmaceuticals due to its catalytic properties.
Comparison with Similar Compounds
Similar Compounds
- 1,2-Bis[(di-tert-butylphosphino)oxy]benzene
- 1,3-Bis[(diphenylphosphino)oxy]benzene
- 1,2-Bis[(diphenylphosphino)oxy]benzene
Uniqueness
1,3-Bis[(di-tert-butylphosphino)oxy]benzene is unique due to its specific substitution pattern on the benzene ring, which provides distinct steric and electronic properties. This uniqueness makes it particularly effective in certain catalytic processes where other similar compounds may not perform as well .
Properties
IUPAC Name |
ditert-butyl-(3-ditert-butylphosphanyloxyphenoxy)phosphane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H40O2P2/c1-19(2,3)25(20(4,5)6)23-17-14-13-15-18(16-17)24-26(21(7,8)9)22(10,11)12/h13-16H,1-12H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSKMTURBCLMNEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P(C(C)(C)C)OC1=CC(=CC=C1)OP(C(C)(C)C)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H40O2P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201128277 | |
Record name | 3-[[Bis(1,1-dimethylethyl)phosphino]oxy]phenyl P,P-bis(1,1-dimethylethyl)phosphinite | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201128277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
338800-20-7 | |
Record name | 3-[[Bis(1,1-dimethylethyl)phosphino]oxy]phenyl P,P-bis(1,1-dimethylethyl)phosphinite | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=338800-20-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[[Bis(1,1-dimethylethyl)phosphino]oxy]phenyl P,P-bis(1,1-dimethylethyl)phosphinite | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201128277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-Bis[(di-tert-butylphosphino)oxy]benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the POCOP ligand interact with iridium, and how does this influence catalytic activity?
A: The POCOP ligand binds to iridium(III) centers forming stable complexes, often with a square planar geometry around the metal. [, ] This strong binding arises from the phosphine groups acting as strong σ-donors and the oxygen atoms acting as weak π-donors. The resulting iridium-POCOP complexes are often coordinatively unsaturated, possessing a vacant site that can readily activate small molecules like H2 and CO. [] This coordinative unsaturation is crucial for their catalytic activity in hydrogenation reactions. []
Q2: Can you compare the reactivity of silica-grafted iridium-POCOP complexes to their homogeneous counterparts?
A: Research shows that silica-grafted iridium-POCOP complexes, synthesized by reacting [IrH2(POCOP)] with mesoporous silica (SBA-15), demonstrate different reactivity compared to their homogeneous analogue, [IrH2(POCOP)]. [] While both can catalyze alkene hydrogenation, the heterogeneous catalyst (silica-grafted) exhibits higher activity for terminal alkenes like 1-decene and cyclohexene. [] In contrast, the homogeneous catalyst displays higher activity for substrates like styrene. [] This difference in reactivity suggests distinct active species and mechanisms are at play in heterogeneous vs. homogeneous catalysis.
Q3: How do computational studies contribute to understanding the behavior of silyl ligands in iridium-POCOP complexes?
A: Computational methods like interaction energy calculations and ETS-NOCV analysis provide valuable insights into the behavior of silyl ligands within iridium-POCOP complexes. [] These studies help determine the "intrinsic silylicity" of a silyl group (SiR3), which reflects its tendency to behave as a Z-type ligand (formally donating two electrons) or as a "silylium" ion (formally donating one electron). [] This information is crucial for understanding the reactivity and stability of these complexes, ultimately aiding in the design of more efficient catalysts.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.